molecular formula C13H9ClN2O B1361471 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline CAS No. 293737-77-6

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline

Cat. No.: B1361471
CAS No.: 293737-77-6
M. Wt: 244.67 g/mol
InChI Key: QZWFTMFERGNVLX-UHFFFAOYSA-N
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Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product . Buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Biochemical Analysis

Biochemical Properties

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic activities . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of various proteins . This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction . For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate access and subsequent phosphorylation events. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation and elimination . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that are readily excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake into cells and its subsequent localization to various cellular compartments. The distribution pattern of this compound can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit certain cellular processes.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function . It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing metabolic pathways and cellular energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 2-aminophenol with 5-chloro-2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . The general reaction scheme is as follows:

  • Formation of Benzoxazole Ring:

    • Reactants: 2-aminophenol and 5-chloro-2-nitrobenzaldehyde
    • Conditions: Acidic medium, reflux
    • Product: 5-chloro-2-nitrobenzoxazole
  • Reduction of Nitro Group:

    • Reactants: 5-chloro-2-nitrobenzoxazole
    • Conditions: Hydrogen gas, palladium catalyst
    • Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline undergoes various types of chemical reactions, including:

  • Substitution Reactions:

    • The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under basic conditions.
  • Oxidation Reactions:

    • The aniline group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction Reactions:

    • The nitro group (if present) can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other bases.

    Oxidation Reactions: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction Reactions: Hydrogen gas (H2), palladium catalyst (Pd/C).

Major Products Formed

    Substitution Reactions: Various substituted benzoxazole derivatives.

    Oxidation Reactions: Nitroso or nitro derivatives of benzoxazole.

    Reduction Reactions: Amino derivatives of benzoxazole.

Comparison with Similar Compounds

3-(5-Chloro-1,3-benzoxazol-2-yl)aniline can be compared with other benzoxazole derivatives such as:

  • 2-Aminobenzoxazole:

    • Lacks the chloro substituent, leading to different chemical reactivity and biological activity.
  • 5-Methylbenzoxazole:

    • Contains a methyl group instead of a chloro group, resulting in altered electronic properties and applications.
  • 5-Nitrobenzoxazole:

    • Contains a nitro group, which significantly changes its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c14-9-4-5-12-11(7-9)16-13(17-12)8-2-1-3-10(15)6-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWFTMFERGNVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282010
Record name 3-(5-Chloro-2-benzoxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-77-6
Record name 3-(5-Chloro-2-benzoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-benzoxazolyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Prepared by the method of Example 1a), from 2-amino-4-chlorophenol (522 mg, 3.6 mmol) and 3-aminobenzoic acid (500 mg, 3.6 mmol) the subtitle compound was obtained, 114 mg (13%). 1H NMR (CDCl3) δ 7.81(bs, 1H), 7.69–7.60(m, 3H), 7.49(t, J=7.1 Hz), 7.41–7.27(m, 2H), 6.96(dd, J=2.6, 7.9 Hz, 1H). MS 245, 247 m/z (M+H)+.
Quantity
522 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One

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